molecular formula C16H15N3S2 B2399235 5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole CAS No. 894006-40-7

5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole

Cat. No.: B2399235
CAS No.: 894006-40-7
M. Wt: 313.44
InChI Key: ODIWXZCJFLQBFW-UHFFFAOYSA-N
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Description

5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole is a synthetic organic compound with the molecular formula C22H19N3OS2 and a molecular weight of 405.5 g/mol . This reagent features a unique hybrid structure, integrating a benzylthio-pyridazine moiety with a 2,4-dimethylthiazole ring through a covalent linkage. The presence of both nitrogen and sulfur heteroatoms in its framework makes it a versatile scaffold for various research applications, particularly in medicinal chemistry and drug discovery. The core components of this compound are well-established in pharmacological research. The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and bioactive molecules. Thiazole-containing compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anticonvulsant properties . Furthermore, the pyridazine ring is another nitrogen-containing heterocycle frequently explored for its biological potential. The specific combination of these rings suggests potential for investigating structure-activity relationships (SAR) in the development of novel enzyme inhibitors or receptor modulators. This compound is presented as a high-quality chemical building block for researchers. It is intended for use in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and as a key intermediate in the synthesis of more complex molecules. Researchers can utilize this reagent to explore its intrinsic properties or to functionalize its core structure for generating novel analogs. 5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(6-benzylsulfanylpyridazin-3-yl)-2,4-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S2/c1-11-16(21-12(2)17-11)14-8-9-15(19-18-14)20-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIWXZCJFLQBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most reliable method for constructing the thiazole core. Adapted from Organic Syntheses protocols, the condensation of chloroacetone (CH₃COCH₂Cl) and thioacetamide (CH₃CSNH₂) in ethanol at reflux yields 2,4-dimethylthiazole (Scheme 1):

CH₃COCH₂Cl + CH₃CSNH₂ → 2,4-Dimethylthiazole + NH₃ + HCl  

Key Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Yield: 65–70%

Functionalization at the 5-Position

To enable coupling with the pyridazine fragment, the 5-position of the thiazole must be activated. Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C introduces a bromine atom selectively at the 5-position:

2,4-Dimethylthiazole + NBS → 5-Bromo-2,4-dimethylthiazole  

Optimization Note :

  • Lower temperatures (0–5°C) minimize di-substitution.
  • Yield: 78%

Synthesis of 6-(Benzylthio)pyridazine

Pyridazine Functionalization

Starting with pyridazine, sulfuration at the 6-position is achieved via a two-step process:

  • Nitration : Treatment with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at the 3-position, directing subsequent substitution to the 6-position.
  • Thiolation and Benzylation :
    • Reduction of the nitro group to an amine using Fe/AcOH.
    • Diazotization followed by treatment with benzyl mercaptan (PhCH₂SH) introduces the benzylthio group.

Critical Parameters :

  • Diazotization temperature: −5°C to prevent side reactions.
  • Yield for benzylthio introduction: 61%

Coupling Strategies

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 5-bromo-2,4-dimethylthiazole and 6-(benzylthio)pyridazine-3-boronic acid offers regioselectivity (Scheme 2):

5-Bromo-2,4-dimethylthiazole + 6-(Benzylthio)pyridazine-3-boronic acid → Target Compound  

Catalyst System :

  • Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: Dioxane/H₂O (4:1)
  • Yield: 54%

Nucleophilic Aromatic Substitution (SNAr)

Alternative coupling via SNAr employs a fluorinated pyridazine derivative. 6-(Benzylthio)-3-fluoropyridazine reacts with 5-lithio-2,4-dimethylthiazole at −78°C:

6-(Benzylthio)-3-fluoropyridazine + 5-Lithio-2,4-dimethylthiazole → Target Compound  

Challenges :

  • Strict temperature control (−78°C) to avoid lithiation side reactions.
  • Yield: 33%

Comparative Analysis of Methods

Method Yield Selectivity Scalability
Suzuki-Miyaura 54% High Moderate
SNAr 33% Moderate Low

Key Findings :

  • Suzuki-Miyaura coupling provides superior yields but requires expensive catalysts.
  • SNAr is less efficient but avoids boronic acid synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The

Biological Activity

5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the current literature on the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of a benzylthio group and a pyridazine moiety enhances its potential interactions within biological systems.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A study evaluating benzimidazole and benzothiazole derivatives indicated that certain compounds exhibited significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays .

CompoundCell LineIC50 (μM)Assay Type
5A5492.12 ± 0.212D
6HCC8275.13 ± 0.972D
8NCI-H3586.48 ± 0.112D

These findings suggest that derivatives similar to 5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole may also possess notable antitumor activity.

Antimicrobial Activity

The antimicrobial activity of thiazole compounds has been extensively studied. In one investigation, certain thiazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli through broth microdilution methods .

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
5Staphylococcus aureus<10 μg/mL
6Escherichia coli<20 μg/mL

This underscores the potential of thiazole derivatives in developing new antimicrobial agents.

The mechanism by which thiazole compounds exert their biological effects often involves interaction with cellular targets such as DNA or proteins involved in cell proliferation. For instance, some studies have shown that these compounds can bind to the minor groove of DNA, potentially interfering with replication processes .

Case Studies

  • Antitumor Efficacy : A study examining a series of thiazole-based compounds found that one derivative significantly inhibited tumor growth in xenograft models, suggesting in vivo efficacy alongside in vitro findings .
  • Antimicrobial Testing : Another research effort focused on evaluating the antibacterial properties of thiazole derivatives against clinical strains of bacteria, revealing potent activity that supports their use as therapeutic agents in treating infections caused by resistant strains .

Comparison with Similar Compounds

Structural and Functional Analysis

Core Heterocycles: The target compound combines pyridazine and thiazole rings, whereas analogues like 5-(Benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine () replace thiazole with thiadiazole, altering electron distribution and hydrogen-bonding capacity. Thiadiazoles are known for enhanced metabolic stability but reduced bioavailability compared to thiazoles . 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine () shares the pyridazine-thiazole core but lacks the benzylthio linker, which likely reduces membrane permeability due to the absence of the lipophilic benzyl group .

Substituent Effects: The benzylthio group in the target compound and 6-((5-(Benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)-2-phenylpyridazin-3-one () enhances hydrophobic interactions, critical for target binding in enzyme pockets. The chloro substituent in 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine increases electrophilicity, making it reactive toward nucleophiles—a property absent in the target compound .

Biological Relevance :

  • Thiazole derivatives are widely explored for antimicrobial and anticancer activity. The dimethyl substitution on the thiazole ring in the target compound may improve metabolic stability over unsubstituted analogues .
  • 5-(Benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine () has documented antimicrobial properties, suggesting that the benzylthio-thiadiazole motif could be repurposed for optimizing the target compound’s activity .

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